molecular formula C11H9NO8S B12108107 Sulfo-succinimidyl-4-hydroxybenzoate

Sulfo-succinimidyl-4-hydroxybenzoate

Cat. No.: B12108107
M. Wt: 315.26 g/mol
InChI Key: APPNDWOFCCYTSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-succinimidyl-4-hydroxybenzoate is synthesized by reacting succinimidyl 4-hydroxybenzoate with a sulfonating agent. The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure the stability of the product . The compound is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its applications in bioconjugation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-succinimidyl-4-hydroxybenzoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, which are crucial for its role in bioconjugation .

Common Reagents and Conditions

The compound reacts efficiently in aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4. The reaction conditions are mild, typically occurring at room temperature, which helps preserve the integrity of sensitive biomolecules .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This product is used to create conjugates of proteins, peptides, or other biomolecules, facilitating various biochemical and medical applications .

Mechanism of Action

Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Sulfo-succinimidyl-4-hydroxybenzoate is unique in its water solubility and ability to form stable conjugates without the need for organic solvents. Similar compounds include:

These compounds share similar applications but differ in their specific reactivity and solubility properties, making this compound a versatile and valuable tool in bioconjugation .

Properties

Molecular Formula

C11H9NO8S

Molecular Weight

315.26 g/mol

IUPAC Name

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19)

InChI Key

APPNDWOFCCYTSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O

Origin of Product

United States

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